molecular formula C4H4F2O2 B012949 2,2-Difluorocyclopropanecarboxylic acid CAS No. 107873-03-0

2,2-Difluorocyclopropanecarboxylic acid

Cat. No.: B012949
CAS No.: 107873-03-0
M. Wt: 122.07 g/mol
InChI Key: KMLMOVWSQPHQME-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropanecarboxylic acid is an organic compound with the molecular formula C4H4F2O2. It is characterized by a three-membered cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group. This compound is notable for its unique structural features and the presence of fluorine atoms, which significantly influence its chemical properties and reactivity .

Scientific Research Applications

2,2-Difluorocyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Safety and Hazards

  • Hazard Classification : Skin Corrosive (Category 1B) .
  • Precautionary Statements : Handle with care. Avoid skin contact. Use appropriate protective equipment .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid
  • 2,2-Difluoropropionic acid
  • 3,3,3-Trifluoropropionic acid
  • 2,2-Dichloro-3,3,3-trifluoropropionic acid

Comparison: 2,2-Difluorocyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and two fluorine atoms, which impart distinct chemical properties. Compared to cyclopropanecarboxylic acid, the fluorinated derivative exhibits higher acidity and reactivity. The presence of fluorine atoms also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2,2-difluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMOVWSQPHQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382322
Record name 2,2-Difluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107873-03-0
Record name 2,2-Difluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid significant in this research?

A1: The study presented in the paper [] focuses on developing an efficient method for synthesizing (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid enantiomers. These compounds are particularly interesting due to their potential use as building blocks for various pharmaceuticals and agrochemicals. The research highlights the use of lipase-catalyzed desymmetrization of prochiral precursors as a key strategy, offering a potentially more sustainable and environmentally friendly approach compared to traditional chemical synthesis methods.

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